molecular formula C13H14F3N3O B11739529 2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11739529
M. Wt: 285.26 g/mol
InChI Key: OMRKTTVDYOHRJM-UHFFFAOYSA-N
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Description

2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a compound that features a trifluoromethyl group, a pyrazole ring, and a phenol group. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can be achieved through various methods. One common approach involves the functionalization of the 5-position of the pyrazole ring via lithiation followed by trapping with electrophiles . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow reactors for lithiation and subsequent trapping with electrophiles is one such method that has been scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups .

Mechanism of Action

The mechanism of action of 2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a phenol group. This combination imparts distinct chemical and biological properties that are not found in simpler trifluoromethyl-containing compounds .

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

2-[[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H14F3N3O/c1-19-12(13(14,15)16)6-10(18-19)8-17-7-9-4-2-3-5-11(9)20/h2-6,17,20H,7-8H2,1H3

InChI Key

OMRKTTVDYOHRJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CNCC2=CC=CC=C2O)C(F)(F)F

Origin of Product

United States

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